N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyridine-thiophene core linked via a methylene group to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This scaffold combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including kinase inhibition and protein-targeting applications .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(16-12-23-14-6-1-2-7-15(14)24-16)21-11-13-5-3-9-20-18(13)17-8-4-10-25-17/h1-10,16H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLJGMVORNPRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, influencing physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Substitution of thiophene with furan () reduces molecular weight (336.3 vs. 353.4) and introduces oxygen’s electronegativity, which may enhance solubility but reduce metabolic stability .
Functional Group Variations: The benzothiazole derivative () introduces a methoxy group and a bulkier heterocycle, increasing molecular weight (433.5) and likely reducing membrane permeability . HSF1 inhibitors () feature extended quinoline systems and piperazine substituents, suggesting enhanced interaction with protein cavities .
Pharmacological Implications
While direct activity data for the target compound are absent, inferences can be drawn from analogs:
- HSF1 Pathway Inhibition : The dihydrobenzo[d][1,4]dioxine carboxamide scaffold in is linked to HSF1 inhibition, a mechanism relevant in oncology .
- Heterocycle-Dependent Activity : Thiophene-containing compounds (e.g., –9) often exhibit improved kinase inhibition compared to furan derivatives due to sulfur’s polarizability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
